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Abstract
Centanafadine hydrochloride is a novel, non-stimulant serotonin-norepinephrine-dopamine

reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-

deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the

pharmacodynamic effects of centanafadine on neurotransmitter levels, drawing from preclinical

and clinical research. The document details the in vitro binding affinities, in vivo effects on

extracellular neurotransmitter concentrations, and human brain transporter occupancy.

Experimental protocols for key studies are outlined to provide a comprehensive understanding

of the methodologies employed. Quantitative data are summarized in structured tables, and

key mechanisms and workflows are visualized using diagrams to facilitate interpretation by

researchers, scientists, and drug development professionals.

Introduction
Centanafadine hydrochloride (formerly EB-1020) is a triple reuptake inhibitor that modulates

the levels of three key neurotransmitters implicated in the pathophysiology of ADHD:

norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][2] By blocking the

norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter

(SERT), centanafadine increases the extracellular concentrations of these monoamines in the

brain.[3][4] This guide synthesizes the available data on the interaction of centanafadine with

these transporters and its subsequent effects on neurotransmitter levels.
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In Vitro Transporter Binding Affinity
Centanafadine's primary mechanism of action is the inhibition of monoamine transporters. In

vitro studies using cloned cell lines transfected with human transporters have determined the

half-maximal inhibitory concentrations (IC50) for centanafadine at NET, DAT, and SERT.[3][5]

Data Presentation: In Vitro Binding Affinities

Transporter IC50 (nM)

Norepinephrine Transporter (NET) 6

Dopamine Transporter (DAT) 38

Serotonin Transporter (SERT) 83

Data sourced from Bymaster et al. (2012) and

other corroborating sources.[3][5][6]

These data indicate that centanafadine has the highest affinity for the norepinephrine

transporter, followed by the dopamine and serotonin transporters, with an approximate

inhibitory ratio of 1:6:14 (NET:DAT:SERT).[1][3]

Experimental Protocols: In Vitro Radioligand Binding Assay

While the specific details for the centanafadine binding assays are not fully published, a

general protocol for such an experiment is as follows:

Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably

transfected to express the human norepinephrine, dopamine, or serotonin transporter. Cell

membranes are harvested through homogenization and centrifugation to create a membrane

preparation containing the transporters of interest.

Radioligand Binding: The membrane preparations are incubated with a specific radioligand

for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram

for SERT) and varying concentrations of centanafadine.
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Assay Conditions: The incubation is typically carried out in a buffer solution at a specific

temperature and for a duration sufficient to reach equilibrium.

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The

amount of radioactivity bound to the membranes is then quantified using liquid scintillation

counting.

Data Analysis: The concentration of centanafadine that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis.

Mandatory Visualization: In Vitro Binding Assay Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation

Binding Assay

HEK293 Cells

Transfection with
human transporter DNA

(NET, DAT, or SERT)

Cell Harvesting

Homogenization &
Centrifugation

Isolated Membranes
with Transporters

Incubation:
Membranes + Radioligand +

Centanafadine (varying conc.)

Rapid Filtration

Scintillation Counting

IC50 Determination

IC50

IC50 Values

Click to download full resolution via product page

Caption: Workflow for determining in vitro transporter binding affinities.
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Preclinical In Vivo Effects on Neurotransmitter
Levels
Microdialysis studies in rats have been conducted to assess the in vivo effects of centanafadine

on extracellular neurotransmitter levels in different brain regions. These studies provide direct

evidence of the functional consequences of transporter inhibition.

Data Presentation: In Vivo Microdialysis in Rats

Brain Region Neurotransmitter
Peak Increase from
Baseline (%)

Prefrontal Cortex Norepinephrine 375

Prefrontal Cortex Dopamine 300

Striatum Dopamine 400

Data sourced from Bymaster et

al. (2012).[7]

These findings demonstrate that centanafadine significantly increases norepinephrine and

dopamine levels in the prefrontal cortex, a brain region critical for executive function and

attention.[7] A substantial increase in dopamine is also observed in the striatum.[7] The specific

doses of centanafadine used to elicit these changes were not detailed in the available

literature.

Experimental Protocols: In Vivo Microdialysis

A general protocol for in vivo microdialysis to measure neurotransmitter levels is as follows:

Animal Model: Male Wistar rats are typically used.

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically

implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.

Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through

the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid
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(aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the

semipermeable membrane of the probe into the aCSF.

Sample Collection: The resulting dialysate is collected at regular intervals.

Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the

dialysate samples are quantified using high-performance liquid chromatography (HPLC) with

electrochemical detection.

Drug Administration: Centanafadine is administered (e.g., intraperitoneally), and changes in

neurotransmitter levels from baseline are monitored over time.

Mandatory Visualization: Centanafadine's Action at the Synapse
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Caption: Centanafadine inhibits neurotransmitter reuptake at the synapse.
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Human In Vivo Transporter Occupancy
A Phase 1 Positron Emission Tomography (PET) study was conducted in healthy male adults to

determine the in vivo occupancy of NET, DAT, and SERT by centanafadine.[6] This study

provides crucial information on target engagement at clinically relevant doses.

Data Presentation: Human Transporter Occupancy (PET Study)

Transporter Estimated IC50 (ng/mL)
Estimated Occupancy at
1400 ng/mL Plasma
Concentration

NET 132 ± 65 91%

DAT 1580 ± 186 47.1%

SERT 1760 ± 309 44.3%

Data sourced from Matuskey

et al. (2023).[6] The 1400

ng/mL plasma concentration

corresponds to the mean peak

concentration following a 400

mg total daily dose of

sustained-release

centanafadine.[6]

The PET study confirms that at clinically relevant doses, centanafadine achieves high

occupancy of the norepinephrine transporter and moderate occupancy of the dopamine and

serotonin transporters.[6]

Experimental Protocols: Phase 1 PET Study

Participants: Healthy adult males.

Dosing Regimens:

Cohort 1 (n=6): 400 mg/day sustained-release centanafadine for 4 days.
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Cohort 2 (n=4): 800 mg sustained-release centanafadine in a single day.

PET Radiotracers:

NET: [11C]MRB ((S,S)-[11C]methylreboxetine)

DAT: [18F]FE-PE2I ((E)-N-(3-iodopro-2-enyl)-2β-carbo[18F]fluroethoxy-3β-(4′-methyl-

phenyl)nortropane)

SERT: [11C]DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl) benzonitrile)

Imaging Schedule: Baseline PET scans were conducted before drug administration. Post-

dose scans were performed at 2-3 hours, 4-6 hours, and 25-29 hours after the last dose.

Data Analysis: Transporter occupancy was calculated based on the reduction in the binding

potential of the radiotracer from baseline to post-dose scans. Kinetic modeling was used to

estimate the relationship between centanafadine plasma concentrations and transporter

occupancy.

Mandatory Visualization: PET Study Experimental Workflow
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Caption: Workflow of the Phase 1 PET study for transporter occupancy.

Conclusion
Centanafadine hydrochloride demonstrates a unique profile as a serotonin-norepinephrine-

dopamine reuptake inhibitor with a preferential affinity for the norepinephrine transporter. In

vitro data establish its binding profile, while preclinical in vivo studies confirm its ability to

increase extracellular levels of norepinephrine and dopamine in key brain regions associated

with ADHD. Human PET imaging studies provide evidence of high NET occupancy and

moderate DAT and SERT occupancy at clinically relevant doses. This comprehensive

understanding of centanafadine's effects on neurotransmitter levels provides a strong rationale

for its development as a treatment for ADHD and serves as a valuable resource for researchers

and clinicians in the field of neuropsychopharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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